molecular formula C11H17S+ B14548657 Butyl(methyl)phenylsulfanium CAS No. 62312-66-7

Butyl(methyl)phenylsulfanium

Cat. No.: B14548657
CAS No.: 62312-66-7
M. Wt: 181.32 g/mol
InChI Key: OLGSDLZDEVVMDY-UHFFFAOYSA-N
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Description

Butyl(methyl)phenylsulfanium is an organic compound that belongs to the class of sulfonium ions These compounds are characterized by a sulfur atom bonded to three organic groups In the case of this compound, the sulfur atom is bonded to a butyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(methyl)phenylsulfanium can be synthesized through several methods. One common approach involves the reaction of a phenylsulfonium salt with butyl and methyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide ions are replaced by the butyl and methyl groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity of the final product. Common solvents include alcohols and ethers, while catalysts such as sodium or potassium hydroxide are frequently used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Butyl(methyl)phenylsulfanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion back to its corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the organic groups attached to the sulfur atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted sulfonium ions depending on the nucleophile used.

Scientific Research Applications

Butyl(methyl)phenylsulfanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which butyl(methyl)phenylsulfanium exerts its effects involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can interact with nucleophilic sites on biomolecules, leading to the inhibition of enzymes and disruption of cellular processes. This interaction can result in antimicrobial and anticancer effects, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Butyl(methyl)phenylsulfanium can be compared with other sulfonium ions, such as dimethylphenylsulfonium and trimethylsulfonium. While all these compounds share a common sulfonium ion structure, their chemical properties and reactivity can vary significantly. This compound is unique due to the presence of both butyl and phenyl groups, which can influence its solubility, reactivity, and biological activity.

List of Similar Compounds

  • Dimethylphenylsulfonium
  • Trimethylsulfonium
  • Ethyl(methyl)phenylsulfonium

Properties

CAS No.

62312-66-7

Molecular Formula

C11H17S+

Molecular Weight

181.32 g/mol

IUPAC Name

butyl-methyl-phenylsulfanium

InChI

InChI=1S/C11H17S/c1-3-4-10-12(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/q+1

InChI Key

OLGSDLZDEVVMDY-UHFFFAOYSA-N

Canonical SMILES

CCCC[S+](C)C1=CC=CC=C1

Origin of Product

United States

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